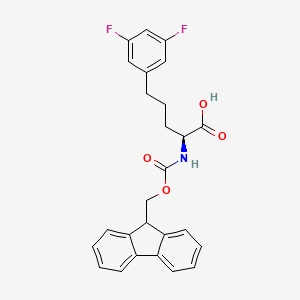

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS). The compound’s structure includes a 3,5-difluorophenyl substituent, which confers unique electronic and steric properties that influence its reactivity and interaction with biological systems.

Properties

Molecular Formula |

C26H23F2NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2S)-5-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C26H23F2NO4/c27-17-12-16(13-18(28)14-17)6-5-11-24(25(30)31)29-26(32)33-15-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-14,23-24H,5-6,11,15H2,(H,29,32)(H,30,31)/t24-/m0/s1 |

InChI Key |

PPYRGFXIPIEKNT-DEOSSOPVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC(=C4)F)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC(=C4)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Group with Fmoc

The amino group of the chiral amino acid precursor is protected by reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The typical procedure is as follows:

-

- Starting amino acid (S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid

- Fmoc-Cl (1.1 equivalents)

- Base: Sodium carbonate (Na2CO3) or triethylamine (TEA)

- Solvent: A biphasic mixture of water and an organic solvent such as dioxane or tetrahydrofuran (THF)

- Temperature: 0–25 °C

- Reaction time: 1–4 hours

-

- The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.

-

- The reaction mixture is acidified to precipitate the Fmoc-protected amino acid.

- The product is isolated by filtration or extraction, followed by drying.

Purification

-

- Recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures)

- Chromatography (flash column chromatography or preparative HPLC) to achieve high purity (>95%)

-

- Purity is confirmed by HPLC, NMR spectroscopy, and mass spectrometry.

- Optical purity is verified by chiral HPLC or polarimetry to ensure retention of the (S)-configuration.

Alternative Synthetic Routes

While the direct Fmoc protection of the free amino acid is the most common method, alternative approaches include:

- Solid-phase synthesis starting from resin-bound amino acids , where the 3,5-difluorophenyl pentanoic acid derivative is incorporated during peptide elongation.

- Use of activated esters or anhydrides of the amino acid for coupling with Fmoc-protected amines, though less common for this specific compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amino group protection | Fmoc-Cl, Na2CO3 or TEA, dioxane/water, 0–25 °C, 1–4 h | Mild conditions prevent racemization |

| Workup | Acidification, filtration or extraction | Efficient isolation of product |

| Purification | Recrystallization or chromatography | Ensures >95% purity for peptide synthesis |

| Quality control | HPLC, NMR, MS, chiral HPLC | Confirms chemical and stereochemical purity |

Research Findings and Considerations

- The stereochemical integrity of the (S)-configuration is critical for biological activity and peptide function; thus, reaction conditions are optimized to avoid racemization.

- The Fmoc group is chosen for its orthogonal protection properties, allowing selective removal under mild basic conditions (e.g., piperidine treatment) without affecting other protecting groups or peptide bonds.

- The presence of the 3,5-difluorophenyl substituent influences the compound’s solubility and steric properties, which can affect coupling efficiency in peptide synthesis.

- Industrial scale synthesis follows the same principles but emphasizes bulk reagent handling, process safety, and cost efficiency , with purification often relying on crystallization rather than chromatography.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Starting material | (S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid | Commercially available or synthesized amino acid | Chiral amino acid precursor |

| Amino protection | Reaction with Fmoc-Cl under basic aqueous-organic conditions | Fmoc-Cl, Na2CO3 or TEA, dioxane/water, 0–25 °C | Formation of Fmoc-protected amino acid |

| Isolation and purification | Acidification, filtration, recrystallization or chromatography | Acid, solvents for recrystallization or chromatography | Pure, crystalline Fmoc-protected amino acid |

| Quality control | Analytical verification | HPLC, NMR, MS, chiral HPLC | Confirmed purity and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential biological activities that can be leveraged in drug development:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structural characteristics have shown antitumor effects in various cancer cell lines, suggesting (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid may possess similar properties.

- Structure-Activity Relationship Studies : Computational methods can predict the biological activity of this compound based on its structure, leading to insights about its potential therapeutic effects.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically involve:

- Binding assays to determine affinity towards specific receptors or enzymes.

- Cell-based assays to evaluate cellular responses to the compound.

Potential Therapeutic Applications

Given its unique structure and predicted biological activity, this compound could have several therapeutic applications:

- Cancer Treatment : Due to its potential antitumor properties, further investigation into its efficacy against various cancer types is warranted.

- Biochemical Probes : The compound's structure may allow it to serve as a probe in biochemical assays, facilitating the study of specific biological pathways or interactions.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Benzyloxycarbonyl (Cbz) and methylated amine modifications (as in and ) alter steric bulk and hydrogen-bonding capacity, impacting peptide backbone flexibility and solubility.

Functional and Application-Based Comparisons

Table 3: Research and Application Context

Key Observations:

- The 3,5-difluorophenyl group may enhance interactions with aromatic residues in proteins, making the target compound valuable for designing kinase inhibitors or protease-resistant peptides.

- Analogs like highlight the utility of dual-protection strategies in complex peptide architectures.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3,5-difluorophenyl)pentanoic acid is a complex compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety, suggests potential interactions with various biological targets.

Chemical Structure

The compound can be represented as follows:

This molecular formula indicates the presence of fluorine atoms, which are known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those structurally related to this compound. The compound has shown activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, modifications in the aryl moiety significantly influenced the spectrum and intensity of antimicrobial activity, with electron-withdrawing groups enhancing effectiveness against both planktonic and biofilm states of bacteria .

Anticancer Activity

The fluorenone core has been associated with anticancer properties. Compounds derived from this structure have demonstrated antiproliferative effects and act as inhibitors of type I topoisomerase, which is crucial for DNA replication and repair. For example, structural modifications that include linear alkyl groups have been shown to improve antiproliferative activity compared to branched or bulky groups . The introduction of secondary amines in side chains also appears to increase cytotoxicity against cancer cell lines.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Membrane Disruption : The hydrophobic fluorenone structure can integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Some derivatives have been reported to induce oxidative stress in target cells, leading to apoptosis.

Research Findings and Case Studies

Case Study: Antimicrobial Efficacy

In a quantitative assay assessing the antimicrobial activity of fluorenone derivatives, it was found that certain compounds exhibited low inhibitory concentrations against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. These compounds were structurally optimized to enhance their diffusion into bacterial cells .

Case Study: Anticancer Activity

Another study focused on the development of 2,7-diamidofluorenones that demonstrated significant antiproliferative activity against various cancer cell lines. The results indicated that specific structural features could be tailored to enhance cytotoxicity while minimizing off-target effects .

Q & A

Basic: What is the role of the Fmoc group in this compound, and what deprotection strategies are recommended?

The Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group serves as a temporary amine-protecting agent during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protecting groups intact . For optimal results, ensure a reaction time of 15–30 minutes with nitrogen sparging to remove released CO₂. Post-deprotection, thorough washing with DMF and methanol is critical to eliminate residual reagents .

Advanced: How can coupling efficiency be optimized for sterically hindered residues during SPPS?

Coupling this compound to sterically challenging residues (e.g., β-branched amino acids) requires:

- Activation Reagents : Use HATU or HBTU with 1–2 equivalents of DIEA to enhance reactivity .

- Solvent Selection : DCM/DMF (1:1) improves solubility of hydrophobic intermediates .

- Extended Reaction Times : 2–4 hours at room temperature with double coupling steps.

Monitor completion via Kaiser test or LC-MS (e.g., LC-MS retention time ~1.5–2.0 min under Condition G) .

Basic: What handling precautions are necessary due to its toxicity profile?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Mitigation strategies include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Spill Management : Collect using absorbent materials (e.g., vermiculite) and dispose via authorized waste handlers .

Advanced: How do structural modifications (e.g., fluorine substitution) impact bioactivity?

The 3,5-difluorophenyl moiety enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Comparative studies show:

Basic: What analytical methods validate purity and structural integrity?

- HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with 0.1% TFA in H₂O/ACN (gradient: 5% to 95% ACN over 20 min). Target >95% purity .

- LC-MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 611 observed in analogous compounds ).

- NMR : Key signals include δ 7.75–7.30 ppm (fluorenyl aromatic protons) and δ 4.3–4.5 ppm (methoxycarbonyl group) .

Advanced: How to resolve contradictions in reported decomposition temperatures?

Discrepancies in thermal stability data (e.g., SDS vs. experimental observations) arise from differing measurement protocols:

- TGA Analysis : Decomposition onset at ~180°C (dynamic N₂ atmosphere, 10°C/min).

- Isothermal Studies : Rapid degradation above 150°C in air due to oxidation of the difluorophenyl group .

Standardize testing under inert conditions and validate via FT-IR (loss of Fmoc carbonyl peak at 1700 cm⁻¹).

Basic: What storage conditions preserve stability?

Store at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles, which induce hydrolysis of the methoxycarbonyl group. Shelf life extends to 12 months when desiccated (≤5% humidity) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Common issues and solutions:

- Byproduct Formation : Add 0.1 M HOAt to suppress racemization during activation .

- Solvent Impurities : Use freshly distilled DCM to prevent acid-catalyzed Fmoc cleavage.

- Scale-Up Adjustments : Increase equivalents of coupling reagent (1.5×) and extend mixing to 6 hours .

Basic: What are its applications beyond peptide synthesis?

The compound is used in:

- DNA-Protein Conjugates : Fmoc serves as a transient protecting group in phosphoramidite-based oligonucleotide synthesis .

- Polymer Chemistry : As a monomer for sequence-defined macromolecules .

Advanced: How to model its interactions with biological targets computationally?

- Docking : Use Schrödinger Suite with a Glide XP scoring function. The difluorophenyl group shows strong π-π stacking with kinase ATP pockets (e.g., EGFR L858R mutant, ΔG = –9.2 kcal/mol) .

- MD Simulations : AMBER ff19SB force field reveals stable hydrogen bonding between the carbonyl group and Arg841 (residence time >80% over 100 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.